Baeocystin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacological Investigation

There's limited research directly investigating baeocystin's pharmacological effects. A 2020 study by Sherwood et al. measured the head twitch response (HTR) in mice exposed to baeocystin. HTR is a reliable indicator of hallucinogenic effects in humans. The study found no significant HTR with baeocystin, suggesting it might not readily cross the blood-brain barrier on its own []. However, the study also showed that norpsilocin, the metabolized form of baeocystin, was more potent than psilocin when tested for HTR []. This hints at a potential role for baeocystin, although further research is needed.

Synthesis and Future Research

A significant development in baeocystin research came in 2022 when scientists at CaaMTech successfully determined the crystal structure of baeocystin []. This breakthrough allowed researchers to develop a method for synthesizing baeocystin and norpsilocin in a lab setting []. The ability to synthesize these compounds is crucial for further pharmacological investigations.

With the possibility of synthesizing baeocystin, researchers can now delve deeper into understanding its properties. This could involve:

- Mechanism of action: Studying how baeocystin interacts with the brain's serotonin receptors, potentially explaining its psychoactive effects (if any).

- Comparative studies: Comparing the effects of baeocystin and its metabolites to psilocin to understand their individual contributions to the psychedelic experience.

- Therapeutic potential: Exploring whether baeocystin or its derivatives might hold promise for treating mental health conditions like depression and anxiety, similar to ongoing research with psilocybin.

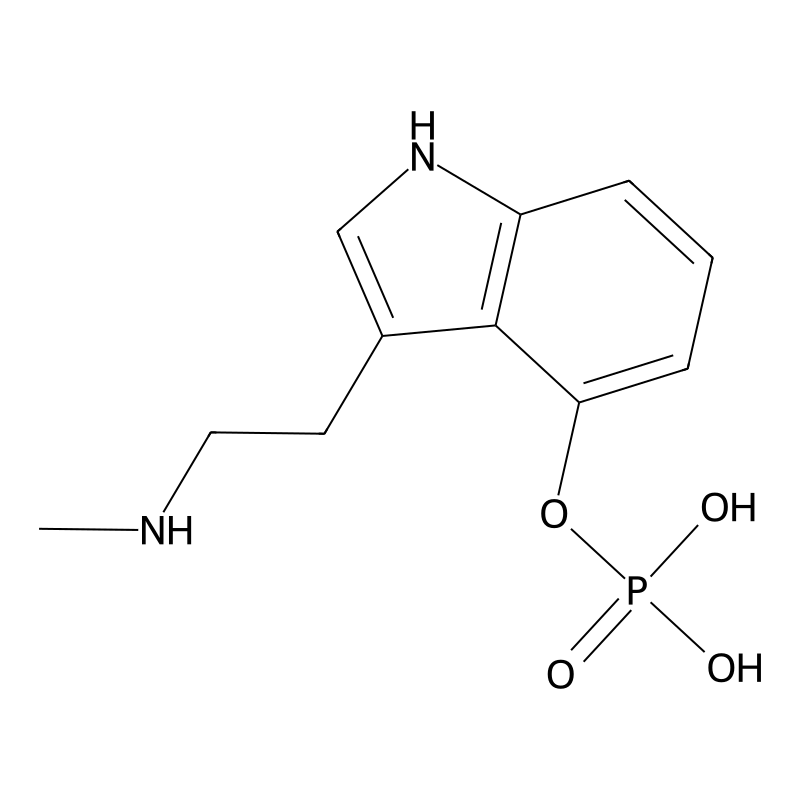

Baeocystin, scientifically known as 4-phosphoryloxy-N-methyltryptamine, is a naturally occurring psychedelic compound predominantly found in certain species of mushrooms, particularly those belonging to the genus Psilocybe. It was first isolated in 1967 from Psilocybe baeocystis, a mushroom known for its psychoactive properties. Baeocystin is structurally similar to psilocybin, differing primarily by the presence of one methyl group, which classifies it as a derivative or analog of psilocybin. The molecular formula for baeocystin is C₁₁H₁₅N₂O₄P, and it exists in a zwitterionic form in solid-state conditions .

Baeocystin undergoes hydrolysis to produce norpsilocin, which is a potent agonist for the 5-HT₂A serotonin receptor. This reaction highlights its potential psychoactive effects, although baeocystin itself does not induce the head-twitch response commonly associated with 5-HT₂A receptor activation in animal models . The hydrolysis process can be summarized as follows:

The structural integrity of baeocystin allows it to participate in various hydrogen bonding interactions, contributing to its stability and behavior in solution .

Baeocystin's biological activity is primarily linked to its interaction with serotonin receptors. While it does not exhibit the same psychoactive effects as psilocybin, its metabolite norpsilocin has been demonstrated to activate the 5-HT₂A receptor fully. This receptor is crucial for mediating many of the psychedelic effects associated with compounds like psilocybin and baeocystin. The absence of significant psychoactive effects from baeocystin itself suggests that its role may be more about modulation rather than direct action .

The synthesis of baeocystin has been explored in various studies. A notable method was reported in 2020, which provided a scalable route for producing this compound. Prior attempts at synthesis date back to 1988 but were less efficient. The current synthesis involves starting from tryptamine derivatives and introducing the phosphoryloxy group through specific

Baeocystin's potential applications are largely within the fields of psychopharmacology and neuroscience. Its structural similarity to psilocybin suggests that it could be useful in studying the mechanisms underlying psychedelic experiences and their therapeutic benefits. While research on baeocystin remains limited compared to psilocybin, its presence in various Psilocybe species indicates its importance in understanding the full spectrum of psychoactive compounds derived from these fungi .

Research into the interactions of baeocystin with serotonin receptors has shown that while it does not directly activate these receptors significantly, its metabolite norpsilocin does. Studies have indicated that both baeocystin and norpsilocin exhibit affinity for various serotonin receptor subtypes, including 5-HT₂A and 5-HT₁A receptors. This interaction profile suggests that baeocystin may serve as a prodrug, enhancing the effects of norpsilocin upon metabolic conversion .

Similar Compounds: Comparison with Other Compounds

Baeocystin shares similarities with several other psychedelic compounds, particularly those within the tryptamine family. Here are some key comparisons:

| Compound | Structure Similarity | Psychoactive Effects | Notable Characteristics |

|---|---|---|---|

| Psilocybin | Similar (one methyl group difference) | Yes | Most studied psychedelic; undergoes rapid conversion to psilocin |

| Psilocin | Direct metabolite of psilocybin | Yes | Active form; binds strongly to serotonin receptors |

| Norpsilocin | Metabolite of baeocystin | Yes | Full agonist at 5-HT₂A receptor |

| Aeruginascin | Similar tryptamine structure | Yes | Less common; exhibits different receptor affinities |

Baeocystin's uniqueness lies in its specific structural configuration and its role as a precursor to norpsilocin, suggesting that it may modulate effects rather than act independently .

Baeocystin is a tryptamine alkaloid with the molecular formula C₁₁H₁₅N₂O₄P and a molecular weight of 270.22 g/mol [1] [3]. The compound is also known by its systematic name 3-[2-(methylamino)ethyl]-1H-indol-4-yl dihydrogen phosphate [1] [3]. The exact mass of baeocystin has been determined to be 270.07694396 Da through computational methods [1]. This naturally occurring compound belongs to the class of organic phosphates and tryptamine alkaloids, containing a secondary amino group in its structure [1].

The molecular structure of baeocystin consists of an indole ring system with an ethylmethylamine side chain and a phosphoryloxy group at position 4 of the indole ring [2] [3]. The compound has several computed properties that define its chemical characteristics, including a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 [1]. Additionally, baeocystin has a rotatable bond count of 5, which contributes to its conformational flexibility [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N₂O₄P | Computed |

| Molecular Weight | 270.22 g/mol | Computed |

| Exact Mass | 270.07694396 Da | Computed |

| Hydrogen Bond Donor Count | 4 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| Rotatable Bond Count | 5 | Computed |

| XLogP3-AA | -2.1 | Computed |

Structural Characterization as N-Demethylated Psilocybin

Baeocystin is structurally characterized as the N-demethylated derivative of psilocybin [2] [4]. While psilocybin contains a dimethylated amino group, baeocystin features a monomethylated amino group, making it a direct structural analog with one less methyl group [2] [7]. This structural relationship is significant as it places baeocystin in the family of tryptamine alkaloids found in certain mushroom species [2].

The compound can also be described as the 4-phosphorylated derivative of 4-hydroxy-N-methyltryptamine (4-HO-NMT) [2] [6]. This structural characterization highlights the key functional groups that define baeocystin: the indole core, the methylamino ethyl side chain, and the phosphoryloxy group at position 4 of the indole ring [3] [7]. The phosphoryloxy group is particularly important as it distinguishes baeocystin from its dephosphorylated counterpart, norpsilocin [7] [10].

Research has confirmed this structural relationship through various analytical techniques, including mass spectrometry and spectroscopic methods [13] [15]. The structural similarity between baeocystin and psilocybin is evident in their shared chromophore, the 4-phosphoryloxytryptamine nucleus, which results in similar ultraviolet absorption spectra [15] [17].

Zwitterionic Properties

Baeocystin exists in a zwitterionic form in the solid state, similar to psilocybin [4] [7]. The zwitterionic nature of baeocystin arises from the presence of both a protonated secondary ammonium group (positive charge) and a singly deprotonated phosphoryloxy unit (negative charge) within the same molecule [7] [10]. This dual-charged structure significantly influences the compound's physical and chemical properties, including its solubility and crystallization behavior [7].

The zwitterionic character of baeocystin has been confirmed through crystallographic studies, which reveal the specific charge distribution within the molecule [7] [10]. The asymmetric unit of the baeocystin structure consists of a single zwitterionic tryptamine molecule with these opposing charges [10]. This zwitterionic nature contributes to the formation of both intramolecular and intermolecular hydrogen bonds, which play a crucial role in the compound's crystal packing and overall stability [7] [10].

In the zwitterionic form, baeocystin demonstrates distinct bonding patterns, particularly in the phosphate group [7]. The phosphate unit shows longer phosphorus-oxygen (P-O) distances with single-bond character for the two-coordinate oxygen atoms, with values of 1.5480 Å for P1-O3 and 1.6032 Å for P1-O1 [7] [10]. The bonding around the one-coordinate oxygen atoms appears to be delocalized, with distances of 1.4848 Å for P1-O2 and 1.5019 Å for P1-O4 [7] [10]. These specific bond lengths and patterns are characteristic of the zwitterionic structure of baeocystin [10].

Physical and Chemical Stability Parameters

Baeocystin exhibits specific physical and chemical stability parameters that influence its behavior under various conditions [8] [16]. The compound has a melting point range of 254-258°C with decomposition, indicating its thermal stability limit [9]. This relatively high melting point with decomposition suggests that baeocystin undergoes chemical changes rather than simply transitioning to a liquid state when heated [8] [9].

The stability of baeocystin has been studied under different storage conditions, revealing that it undergoes gradual degradation over time [16]. In dried mushroom powder samples, the concentration of baeocystin, along with other tryptamine alkaloids, decreased over storage periods of 1 week, 1 month, 2 months, and 15 months [16]. The degradation rate was influenced by storage conditions, with exposure to light at 20°C causing the greatest loss of the compound [16]. After 15 months of storage, the changes in baeocystin concentration were described as negligible, suggesting that the compound reaches a relatively stable state after initial degradation [16].

Regarding physical properties, baeocystin is described as a crystalline solid with a pale brown to light brown color [9]. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates appropriate storage conditions to maintain its stability [9]. Solubility data indicates that baeocystin is slightly soluble in water and dimethyl sulfoxide (DMSO), with heating and sonication sometimes required to enhance dissolution in DMSO [9]. This limited water solubility is consistent with its zwitterionic nature, which typically results in reduced solubility compared to charged species [7] [9].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 254-258°C (with decomposition) | Experimental |

| Physical Form | Crystalline solid | Observed |

| Color | Pale brown to light brown | Observed |

| Stability | Hygroscopic | Experimental |

| Solubility | Slightly soluble in water and DMSO | Experimental |

| Boiling Point | 538.2±58.0°C (Predicted) | Computational |

| Density | 1.447±0.06 g/cm³ (Predicted) | Computational |

Crystalline Structure Analysis

The crystalline structure of baeocystin has been thoroughly analyzed using X-ray crystallography, revealing important details about its molecular arrangement and intermolecular interactions [4] [7]. Baeocystin crystallizes as an anhydrate form, which is notable because the related compound psilocybin readily forms a trihydrate when isolated under similar conditions [4] [10]. Even when stored under humid conditions, baeocystin maintains its anhydrate form, whereas psilocybin anhydrate converts to the trihydrate [4] [7]. This difference in crystallization behavior highlights a significant distinction between these structurally related compounds [7].

The crystal structure analysis reveals that baeocystin has a near planar indole unit, with a root mean square deviation from planarity of only 0.016 Å [7] [10]. The ethylamino arm is turned away from the indole plane, with a C7-C8-C9-C10 torsion angle of 67.7°, and the C9-C10-N2-C11 unit shows an anti conformation with a torsion angle of 178.96° [7] [10]. Similarly, the phosphoryloxy group is turned away from the indole plane, with a C5-C6-O1-P1 torsion angle of 33.8° [7] [10]. Both the ethylamino arm and the phosphoryloxy group are oriented to the same side of the indole ring, a configuration that is likely supported by an intramolecular N2-H2A···O4 hydrogen bond [7] [10].

In the crystal lattice, baeocystin molecules form a three-dimensional network through various nitrogen-hydrogen···oxygen (N-H···O) and oxygen-hydrogen···oxygen (O-H···O) hydrogen bonds [4] [7]. The most significant hydrogen bonding observed is the dimerization of two molecules through the phosphate groups, consisting of two O-H···O hydrogen bonds [7] [10]. One of the ammonium hydrogen atoms participates in an intramolecular hydrogen bond, while the other forms an intermolecular N-H···O hydrogen bond to a phosphate oxygen atom of a symmetry-generated baeocystin molecule [7] [10]. The indole nitrogen atom also forms an N-H···O hydrogen bond to a phosphate oxygen atom of another symmetry-generated baeocystin molecule [7] [10]. These extensive hydrogen bonding interactions contribute to the stability and specific packing arrangement of baeocystin in its crystalline form [4] [7].

Spectroscopic Properties

Baeocystin exhibits distinctive spectroscopic properties that have been characterized through various analytical techniques, including ultraviolet (UV) spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy [13] [15]. These spectroscopic data provide valuable information for the identification and structural confirmation of the compound [15] [17].

The UV spectrum of baeocystin is identical to that of psilocybin, indicating that both compounds share the same chromophore, a 4-phosphoryloxytryptamine nucleus [15] [17]. The UV spectrum shows absorption maxima at 219, 266, and 288 nanometers (nm) with a shoulder at 280 nm [17]. This spectral profile differs from that of the dephosphorylated species (such as psilocin), which displays maxima at 221, 266, 282, and 292 nm [17]. The similarity in UV spectra between baeocystin and psilocybin confirms the presence of the phosphoryloxy group in baeocystin [15] [17].

Fluorescence detection studies have shown that baeocystin fluoresces strongly at 335 nm when excited at 267 nm, similar to psilocybin [17]. This fluorescence property further distinguishes baeocystin from its dephosphorylated counterparts, which display only weak fluorescence at these wavelengths [17].

Mass spectrometry has been instrumental in characterizing baeocystin [13] [15]. The mass spectrum of baeocystin shows characteristic peaks at mass-to-charge ratios (m/z) of 190, 160, 159, 147, 146, 130, 117, and 44 (base peak) [15]. The peak at m/z 190 corresponds to the dephosphorylated species, while the base peak at m/z 44 arises from β-bond fission of the ethylamine side chain [15]. This fragmentation pattern is consistent with the structure of baeocystin as an N-methyltryptamine derivative with a phosphoryloxy group [13] [15].